2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-7-1-2-8-6(3-7)5-14-9(8)4-10(12)13/h1-3,9H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPABKILTVLNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C(O1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824141-75-4 | |
| Record name | 2-(5-chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-hydroxybenzaldehyde.
Cyclization: The 5-chloro-2-hydroxybenzaldehyde undergoes cyclization with ethyl bromoacetate in the presence of a base such as potassium carbonate to form 5-chloro-2-benzofuran-1-yl acetic acid ethyl ester.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of this compound derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on cyclooxygenase enzymes to exert anti-inflammatory effects or interact with microbial cell membranes to exhibit antimicrobial activity.
Comparison with Similar Compounds
Key Observations :
- Chloro substituents (e.g., 5-Cl) increase molecular weight and polarity compared to methyl or hydrogen analogs, influencing solubility and bioavailability.
- Cyclohexyl substituents enhance hydrophobicity and stabilize crystal packing via C–H⋯π interactions .
Pharmacological Activities
Benzofuran derivatives exhibit diverse biological activities, modulated by substituents:
- Antimicrobial Activity : 2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid demonstrates antibacterial properties attributed to the sulfanyl group’s electron-withdrawing effects .
- Antifungal Properties : 2-[(1S)-5-Chloro-4-hydroxy-1,3-dihydro-2-benzofuran-1-yl]acetic acid (a diastereomer) was studied in fungal metabolite screening, suggesting hydroxyl and chloro groups synergize for target binding .
Biological Activity
2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid, with the CAS number 1824141-75-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C10H9ClO3
- Molecular Weight : 212.63 g/mol
- Structure : The compound features a benzofuran moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its antimicrobial properties. Several studies have highlighted its effectiveness against various bacterial and fungal strains.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values for different pathogens have been documented:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0048 |
| Candida albicans | 0.039 |
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
Study 1: Antimicrobial Efficacy
In a study examining various derivatives of benzofuran compounds, this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structural characteristics, particularly the presence of chlorine substituents, were identified as key contributors to its bioactivity .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the benzofuran structure could enhance or diminish antibacterial efficacy. For instance, the introduction of additional halogen atoms or functional groups was shown to affect the potency against specific bacterial strains .
The exact mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the compound disrupts bacterial cell membrane integrity or interferes with essential metabolic pathways within microbial cells, leading to cell death.
Safety and Toxicology
While the compound shows promise in antimicrobial applications, safety assessments indicate potential toxicity. It is classified as harmful if swallowed and may cause skin irritation . Further toxicological studies are necessary to determine safe dosage levels for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
